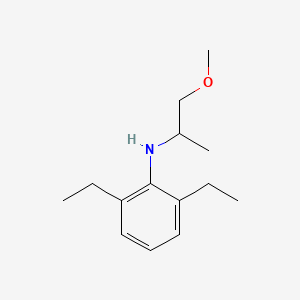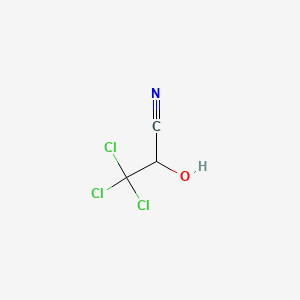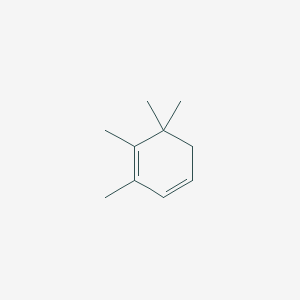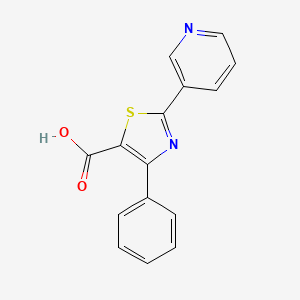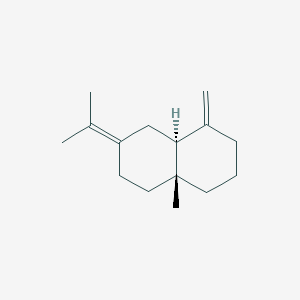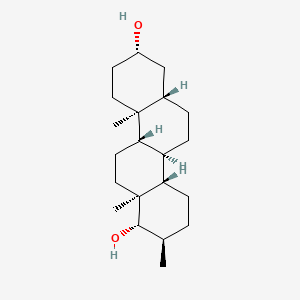
Corybulbine
Overview
Description
Corybulbine is a benzylisoquinoline alkaloid found in various species of the Corydalis genus, particularly in Corydalis yanhusuo. This compound is known for its pharmacological properties, including analgesic, sedative, and anti-inflammatory effects. This compound is one of the many bioactive alkaloids that contribute to the medicinal value of Corydalis yanhusuo, a traditional Chinese herbal medicine used for promoting blood circulation and relieving pain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of corybulbine involves several steps, starting from simple aromatic precursors. One common synthetic route includes the Pictet-Spengler reaction, where a benzylamine derivative reacts with an aldehyde to form a tetrahydroisoquinoline intermediate. This intermediate undergoes further cyclization and functionalization to yield this compound. The reaction conditions typically involve acidic catalysts and controlled temperatures to ensure the desired product formation .
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction of Corydalis yanhusuo bulbs. The extraction process involves maceration of the plant material in solvents such as methanol or ethanol, followed by purification using chromatographic techniques. Advances in synthetic biology have also enabled the production of this compound using engineered microbial systems, which offer a sustainable and scalable alternative to traditional extraction methods .
Chemical Reactions Analysis
Types of Reactions: Corybulbine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Dihydrothis compound or tetrahydrothis compound.
Substitution: Halogenated this compound derivatives
Scientific Research Applications
Corybulbine has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other complex alkaloids and studying reaction mechanisms.
Biology: Investigated for its role in plant metabolism and biosynthesis pathways.
Medicine: Explored for its analgesic, sedative, and anti-inflammatory properties
Industry: Utilized in the development of pharmaceuticals and natural product-based therapeutics
Mechanism of Action
Corybulbine exerts its effects primarily through interaction with neurotransmitter receptors in the central nervous system. It binds to and modulates the activity of gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and producing sedative and anxiolytic effects. Additionally, this compound may inhibit the release of pro-inflammatory cytokines, contributing to its anti-inflammatory properties. The exact molecular targets and pathways involved in its analgesic effects are still under investigation .
Comparison with Similar Compounds
Corybulbine is structurally and functionally similar to other benzylisoquinoline alkaloids such as:
Tetrahydropalmatine: Known for its sedative and analgesic effects.
Glaucine: Exhibits antitussive and anti-inflammatory properties.
Dehydrocorydaline: Possesses anti-inflammatory and anticancer activities.
Uniqueness: this compound’s unique combination of sedative, analgesic, and anti-inflammatory effects distinguishes it from other similar compounds. Its specific interaction with GABA receptors and potential anti-inflammatory mechanisms make it a valuable compound for further research and therapeutic development .
Properties
IUPAC Name |
(13S,13aR)-2,9,10-trimethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-12-14-5-6-18(24-2)21(26-4)16(14)11-22-8-7-13-9-17(23)19(25-3)10-15(13)20(12)22/h5-6,9-10,12,20,23H,7-8,11H2,1-4H3/t12-,20+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVLTWCOTSTMNM-FKIZINRSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518-77-4 | |
| Record name | Corybulbine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CORYBULBINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P0E484I6E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



